![molecular formula C19H11Cl3O2 B2395356 (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 338777-15-4](/img/structure/B2395356.png)
(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one, also known as E-CP-DPF, is a chemical compound that has been widely studied due to its unique properties and potential applications. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its structure. It has two chlorine atoms, two phenyl groups, and one furan ring. Its molecular weight is 376.25 g/mol. E-CP-DPF was first synthesized in the laboratory in 2001 and has since been studied for its potential applications in the fields of medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Since its synthesis, (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules such as prostaglandins, which play a role in a variety of diseases such as arthritis. In addition, this compound has also been studied for its potential applications in the field of cancer research. It has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the replication of cancer cells.
Wirkmechanismus
The mechanism by which (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one inhibits the enzyme COX-2 is not yet fully understood. However, it is believed to involve the binding of this compound to the active site of the enzyme. This binding is thought to inhibit the enzyme’s activity, thus decreasing the production of pro-inflammatory molecules. The mechanism by which this compound inhibits the enzyme telomerase is also not yet fully understood. However, it is believed to involve the binding of this compound to the active site of the enzyme. This binding is thought to inhibit the enzyme’s activity, thus preventing the replication of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is known to have anti-inflammatory and anti-cancer properties. In addition, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been found to have an inhibitory effect on the enzyme telomerase, which is involved in the replication of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one for laboratory experiments include its high potency and selectivity. It has been found to be a potent inhibitor of both the enzyme cyclooxygenase-2 (COX-2) and the enzyme telomerase. In addition, its selectivity means that it can be used to target specific enzymes without affecting other enzymes. However, there are some limitations to using this compound for laboratory experiments. For example, it is a relatively new compound and its effects on other biochemical pathways are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one. These include further studies to better understand its mechanism of action and its effects on other biochemical pathways. In addition, further research could also be conducted to explore its potential applications in the fields of medicinal chemistry and biochemistry. Finally, research could also be conducted to explore its potential applications in other fields such as agriculture and food science.
Synthesemethoden
The synthesis of (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one consists of two steps. The first step involves the reaction of 4-chlorophenol and 2,4-dichlorophenol in the presence of a base such as sodium hydroxide. This reaction produces a mixture of this compound and its isomer, Z-CP-DPF. The second step involves the use of a palladium-catalyzed Heck reaction to selectively produce this compound. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst such as Pd(OAc)2.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3O2/c20-13-3-1-12(2-4-13)18(23)9-6-15-7-10-19(24-15)16-8-5-14(21)11-17(16)22/h1-11H/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMQQPBXRXGPF-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)
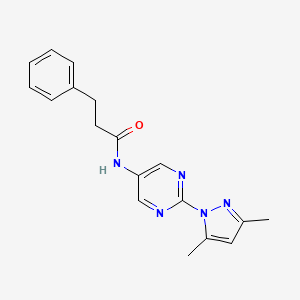
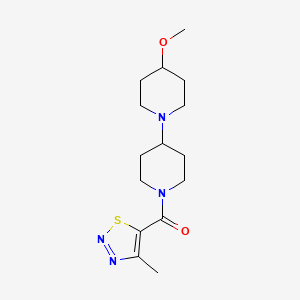
![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)
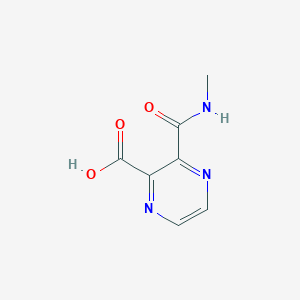

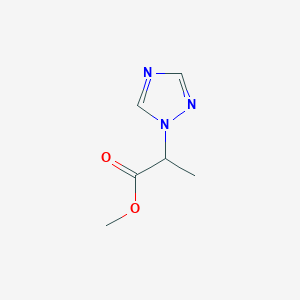
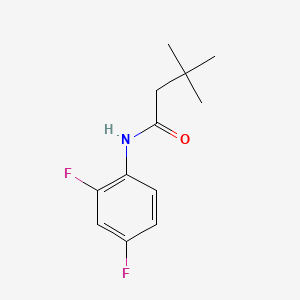
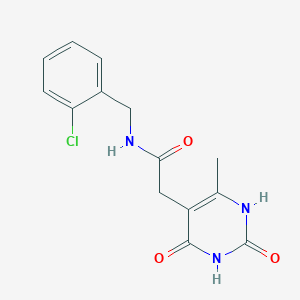
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)
![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)
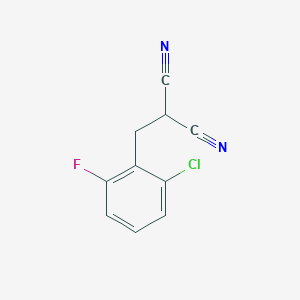
![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)